molecular formula C18H19ClN2O3 B2993768 N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903240-25-4

N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2993768
CAS No.: 1903240-25-4
M. Wt: 346.81
InChI Key: SAIZNURMZPRLHQ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorophenyl group and an oxan-4-yloxy group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling reaction is optimized for high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-16-4-2-1-3-13(16)11-21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIZNURMZPRLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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